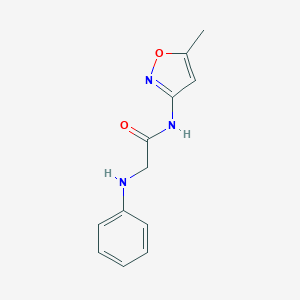![molecular formula C25H22N2O3 B271053 N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)
N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBF, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF is a synthetic compound that can be synthesized using various methods, and its mechanism of action is still being studied. In
作用機序
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is still being studied, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and regulation of ion channel activity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and can be used at low concentrations to achieve significant effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, including the development of new synthetic methods for producing this compound derivatives with improved efficacy and safety profiles. The potential applications of this compound in drug discovery and cancer research also warrant further investigation. Additionally, the mechanism of action of this compound and its effects on various signaling pathways need to be further elucidated to fully understand its therapeutic potential.
合成法
N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 3-bromo-2,7-dibromodibenzo[b,d]furan with 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, followed by the addition of a palladium catalyst and a base.
科学的研究の応用
N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been studied for its potential to modulate neurotransmitter release and synaptic plasticity. In drug discovery, this compound has been used as a lead compound for developing new drugs with improved efficacy and safety profiles.
特性
分子式 |
C25H22N2O3 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
N-dibenzofuran-3-yl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-15-9-16(2)11-19(10-15)27-14-17(12-24(27)28)25(29)26-18-7-8-21-20-5-3-4-6-22(20)30-23(21)13-18/h3-11,13,17H,12,14H2,1-2H3,(H,26,29) |
InChIキー |
DQHMWJDUOZLLSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
正規SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270970.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)